3-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride
Overview
Description
3-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride is a synthetic organic compound belonging to the class of piperidines. It is used in various scientific research applications, ranging from biochemical and physiological effects to laboratory experiments.
Scientific Research Applications
Catalysis in Organic Synthesis
3-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride: is utilized in the synthesis of oxidovanadium (IV) complexes , which serve as catalysts for the epoxidation of cyclooctene in the presence of tert-butyl hydroperoxide . This application is crucial for the development of efficient and selective oxidation processes in organic chemistry.
Linker in PROTAC Development
The compound’s structural similarity to tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate suggests its potential use as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are an emerging therapeutic strategy that targets specific proteins for degradation, offering a novel approach to drug development.
properties
IUPAC Name |
3-(2,4-ditert-butylphenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.ClH/c1-18(2,3)14-9-10-17(16(12-14)19(4,5)6)21-15-8-7-11-20-13-15;/h9-10,12,15,20H,7-8,11,13H2,1-6H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHADKVNXDKBALK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CCCNC2)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1220032-75-6 | |
Record name | Piperidine, 3-[2,4-bis(1,1-dimethylethyl)phenoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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